1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine
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Overview
Description
1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] is a complex organic compound characterized by its unique structure, which includes a benzopyrano-xanthene core and phosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, electrophiles; reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states .
Scientific Research Applications
1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that it can interact with biological macromolecules, influencing cellular processes.
Medicine: Explored for its therapeutic potential. Preliminary research suggests it may have anti-cancer properties due to its ability to modulate signaling pathways.
Mechanism of Action
The mechanism of action of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various signaling pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(phenyl)-Phosphine]
- 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(4-methylphenyl)-Phosphine]
Uniqueness
The uniqueness of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] lies in its specific substitution pattern and the presence of phosphine groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C48H46O2P2 |
---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
[(10S,14S)-20-bis(2-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C48H46O2P2/c1-32-16-5-9-24-40(32)51(41-25-10-6-17-33(41)2)44-28-13-20-36-30-38-22-15-23-39-31-37-21-14-29-45(47(37)50-48(38,39)49-46(36)44)52(42-26-11-7-18-34(42)3)43-27-12-8-19-35(43)4/h5-14,16-21,24-29,38-39H,15,22-23,30-31H2,1-4H3/t38-,39-,48?/m0/s1 |
InChI Key |
TZSIXTZWBQWSIB-IMUOSOIKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56[C@H](C4)CCC[C@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C |
Origin of Product |
United States |
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